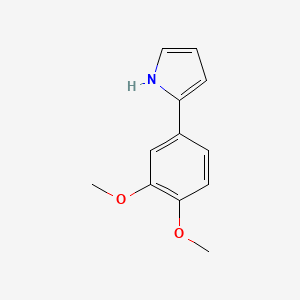

2-(3,4-dimethoxyphenyl)-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-14-11-6-5-9(8-12(11)15-2)10-4-3-7-13-10/h3-8,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQHIXKEGPXGPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CN2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 3,4 Dimethoxyphenyl 1h Pyrrole

Strategies for Pyrrole (B145914) Ring Formation

The formation of the pyrrole ring is a fundamental step in the synthesis of 2-(3,4-dimethoxyphenyl)-1H-pyrrole. Classical and modern cyclization and condensation reactions provide robust pathways to this heterocyclic core.

Cyclization Reactions for Pyrrole Core Construction

Cyclization reactions are a cornerstone of pyrrole synthesis, offering a direct route to the heterocyclic ring from acyclic precursors. Several named reactions are particularly relevant for the synthesis of substituted pyrroles.

The Paal-Knorr synthesis is a widely used method that involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a pyrrole. organic-chemistry.orgwikipedia.org For the synthesis of this compound, the key precursor would be 1-(3,4-dimethoxyphenyl)butane-1,4-dione. This diketone, upon reaction with ammonia under neutral or weakly acidic conditions, undergoes cyclization and dehydration to yield the target pyrrole. organic-chemistry.orgrgmcet.edu.in The reaction is often accelerated by the addition of a weak acid like acetic acid. organic-chemistry.org

Another prominent method is the Hantzsch pyrrole synthesis , which involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.orgresearchgate.net To apply this to the synthesis of this compound, a β-ketoester bearing the 3,4-dimethoxyphenyl moiety could be reacted with an appropriate α-haloketone and ammonia. The mechanism involves the initial formation of an enamine from the β-ketoester and ammonia, which then attacks the α-haloketone, followed by cyclization and elimination to form the pyrrole ring. wikipedia.org

The Van Leusen pyrrole synthesis offers a versatile route utilizing tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org This method involves the reaction of TosMIC with an activated alkene, known as a Michael acceptor. For the target compound, an appropriately substituted Michael acceptor derived from 3,4-dimethoxybenzaldehyde (B141060) could be employed. The reaction proceeds via a [3+2] cycloaddition mechanism. nih.gov

| Cyclization Reaction | Key Reactants | General Conditions |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Ammonia/Primary amine | Neutral or weakly acidic medium |

| Hantzsch Synthesis | β-Ketoester, α-Haloketone, Ammonia/Primary amine | Typically requires heating |

| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Michael acceptor | Basic conditions |

Condensation Reaction Pathways

Condensation reactions provide an alternative avenue for constructing the pyrrole core. These methods often involve the reaction of multiple components in a single step. One such approach is the condensation of an aminoketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester, under acidic conditions. semanticscholar.org While conceptually similar to some steps in named cyclization reactions, this classification emphasizes the formation of key C-N and C-C bonds through condensation steps leading to the final heterocyclic product.

Introduction of the 3,4-Dimethoxyphenyl Moiety

An alternative synthetic strategy involves the formation of the bond between a pre-formed pyrrole ring and the 3,4-dimethoxyphenyl group. This can be accomplished through several classical and modern organic reactions.

Electrophilic Aromatic Substitution Approaches

Pyrroles are electron-rich aromatic compounds and readily undergo electrophilic aromatic substitution, typically at the C2 position. sci-hub.se This reactivity can be harnessed to introduce the 3,4-dimethoxyphenyl group.

A common method is the Friedel-Crafts acylation . bath.ac.ukbeilstein-journals.org In this reaction, an N-protected pyrrole can be acylated with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst. bath.ac.uk The resulting 2-acylpyrrole can then be reduced to furnish the 2-(3,4-dimethoxyphenyl)pyrrole derivative. The use of an N-protecting group is often necessary to prevent side reactions and to control the regioselectivity of the acylation. sci-hub.se

Cross-Coupling Reaction Methodologies (e.g., Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura cross-coupling is particularly effective for the synthesis of 2-arylpyrroles. nih.govmdpi.com This reaction involves the coupling of a pyrrole derivative bearing a leaving group (e.g., a halogen) at the 2-position with an organoboron reagent, such as 3,4-dimethoxyphenylboronic acid. dergipark.org.tr The reaction is typically catalyzed by a palladium complex in the presence of a base. This method is highly versatile and tolerates a wide range of functional groups.

| Cross-Coupling Reaction | Pyrrole Substrate | Arylating Agent | Catalyst System |

| Suzuki-Miyaura Coupling | 2-Halopyrrole (e.g., 2-bromopyrrole) | 3,4-Dimethoxyphenylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) |

Nucleophilic Substitution Reactions

While less common for the direct C-C bond formation between a pyrrole and an aryl group, nucleophilic substitution reactions can be employed in specific contexts. One possibility involves the reaction of a 2-halopyrrole with an organometallic reagent derived from 3,4-dimethoxybenzene, such as an organolithium or Grignard reagent. libretexts.orgnptel.ac.in These reactions involve the attack of the nucleophilic carbon of the organometallic species on the electrophilic carbon of the 2-halopyrrole. However, the strong basicity of these organometallic reagents can lead to side reactions, such as deprotonation of the pyrrole N-H. libretexts.org Therefore, careful control of reaction conditions and the use of N-protected pyrroles are often necessary.

Functionalization and Derivatization Approaches at Specific Pyrrole Positions

The strategic modification of the pyrrole ring at its C-2, C-3, C-4, and N-1 positions is crucial for optimizing the pharmacological properties of its derivatives.

C-2 Analogues and Modifications

The C-2 position of the pyrrole ring is a key site for modification. Research has shown that introducing different functional groups at this position can significantly impact the biological activity of the compounds. For instance, in a series of pyrrole-based antitubulin agents, modifications to an ethyl ester group at the C-2 position of a 3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole core were explored. This led to the synthesis of various C-2 analogues, including amides and other ester variants, to probe the structure-activity relationships. nih.govacs.org

One common strategy to introduce diversity at the C-2 position is through the hydrolysis of a C-2 ester, such as a pyrrole ethyl ester, to the corresponding carboxylic acid. nih.gov This pyrrole acid then serves as a versatile intermediate for the synthesis of a wide array of C-2 analogues via standard amide coupling or other esterification reactions. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively used to introduce aryl or other substituents at the C-5 position, which is electronically similar to the C-2 position, thereby creating C-2 analogues. nih.gov These methods provide a robust platform for generating a library of compounds with diverse C-2 modifications.

Table 1: Examples of C-2 Modifications of this compound Analogues

| Starting Material | Reagent/Condition | Modification Type | Resulting Functional Group | Reference |

| Pyrrole C-2 ethyl ester | Base hydrolysis (e.g., NaOH/EtOH) | Hydrolysis | Carboxylic acid | nih.gov |

| Pyrrole C-2 carboxylic acid | Amine, coupling agent | Amidation | Amide | nih.gov |

| 5-Bromopyrrole-2-carboxylate | Arylboronic acid, Pd catalyst | Suzuki Coupling | C-5 Aryl group | nih.gov |

C-3 and C-4 Substitution Strategies

The C-3 and C-4 positions of the pyrrole ring offer additional sites for functionalization, which can influence the electronic properties and steric profile of the molecule. Electrophilic substitution reactions are a common method to introduce substituents at these positions. byjus.com For example, bromination of the pyrrole ring using reagents like N-bromosuccinimide (NBS) can introduce bromine atoms at the C-3 and C-5 positions. nih.gov

In some synthetic routes, the 3,4-dimethoxyphenyl group is located at the C-4 position of the pyrrole ring. In these cases, modifications have been focused on the C-3 and C-5 positions. For instance, a 3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester has been used as a lead compound, with the bromine atoms at C-3 and C-5 being crucial for its activity. nih.govscispace.com

Friedel-Crafts acylation is another powerful tool for C-3 substitution. For example, 1-substituted pyrroles can react with benzoyl chlorides in the presence of a Lewis acid like aluminum chloride to yield 3-aroylpyrroles. nih.gov

Table 2: C-3 and C-4 Substitution Reactions on Pyrrole Scaffolds

| Pyrrole Derivative | Reagent/Condition | Position(s) Substituted | Introduced Group(s) | Reference |

| 5-Cyano-4-aryl-1H-pyrrole-2-carboxylate | N-Bromosuccinimide (NBS), DMF | C-3 | Bromo | nih.gov |

| 1-Aryl-1H-pyrrole | 3,4,5-Trimethoxybenzoyl chloride, AlCl₃ | C-3 | 3,4,5-Trimethoxybenzoyl | nih.gov |

| 2-Arylpyrrole and Acetone | Trifluoroacetic acid | C-4 (forms dipyrromethane) | Methylene bridge | researchgate.net |

N-Substitution Methodologies

Modification at the nitrogen atom of the pyrrole ring (N-1 position) is a widely used strategy to alter the physicochemical properties of pyrrole-based compounds. N-substitution can be readily achieved through various alkylation and arylation reactions.

A common method involves the reaction of the N-H pyrrole with an alkyl halide (e.g., dimethyl sulfate (B86663), 1,4-dibromobutane) or an activated aryl system in the presence of a base. nih.govclockss.org For instance, the reaction of a 3-aroyl-1H-pyrrole with dimethyl sulfate in the presence of sodium carbonate leads to the N-methylated product. nih.gov

The Clauson-Kaas reaction provides another route to N-substituted pyrroles, where an appropriate aniline (B41778) is reacted with 2,5-dimethoxytetrahydrofuran (B146720) to form the corresponding N-arylpyrrole. nih.gov This method was used to synthesize 1-(3,4-dimethoxyphenyl)-1H-pyrrole. nih.gov Furthermore, N-substitution can be achieved by reacting a pyrrole-2,5-dione with a suitable bromo-functionalized reagent in the presence of a base like potassium carbonate in DMF. mdpi.com

Table 3: N-Substitution Reactions for Pyrrole Derivatives

| Pyrrole Precursor | Reagent/Condition | N-Substituent | Reference |

| 3-Aroyl-1H-pyrrole | Dimethyl sulfate, Na₂CO₃ | Methyl | nih.gov |

| 3,4-Dimethoxyaniline | 2,5-Dimethoxytetrahydrofuran | 3,4-Dimethoxyphenyl | nih.gov |

| Pyrrole-2,5-dione | 2-Bromo-1-(4-(2-hydroxyethoxy)-3-methoxyphenyl)ethanone, K₂CO₃, DMF | 2-(4-(2-hydroxyethoxy)-3-methoxyphenyl)-2-oxoethyl | mdpi.com |

Chemical Reactivity and Transformation Studies of the Chemical Compound and its Analogues

The chemical reactivity of this compound and its derivatives is influenced by the electron-rich nature of both the pyrrole and the dimethoxyphenyl rings. This leads to characteristic oxidation and reduction pathways.

Oxidation Pathways, Including Quinone Derivative Formation

The 3,4-dimethoxyphenyl moiety is susceptible to oxidation, which can lead to the formation of quinone derivatives. smolecule.com This transformation is significant as quinones are a class of compounds known for their electrochemical properties and biological activities. The oxidation can be achieved using various oxidizing agents.

Furthermore, the pyrrole ring itself can undergo electrochemical oxidation. scispace.com Studies on 2-arylpyrroles have shown that the oxidation process is often ligand-based, leading to the formation of radical cations. researchgate.net The oxidation potential can be influenced by the substituents on both the pyrrole and the aryl rings. researchgate.netclockss.org This electrochemical behavior is key to applications such as the formation of conducting polymers, where the pyrrole units are oxidatively coupled. diva-portal.org

Reduction Reactions and their Impact on Electronic Structure

Reduction reactions of pyrrole derivatives can significantly alter their electronic structure and properties. For example, the reduction of a pyrrole-2,5-dione can affect the electronic properties of the pyrrole ring. smolecule.com Catalytic hydrogenation or reduction with reagents like tin(II) chloride can be used to reduce nitro groups on the aryl substituent to amino groups, which can then be further functionalized. nih.gov

Electrochemical reduction of 2-arylpyrroles has also been studied. The reduction potentials are sensitive to the electronic nature of the substituents. researchgate.net One-electron reduction can lead to the formation of radical anions. acs.org These studies on the redox behavior are crucial for understanding the reactivity and potential applications of these compounds in areas like materials science and catalysis.

Condensation Reactions Leading to Imine Derivatives

The formation of imines, or Schiff bases, typically involves the condensation of a primary amine with an aldehyde or ketone. While direct examples of imine formation from the NH group of this compound are not extensively documented, related condensation reactions involving the pyrrole ring highlight its reactivity towards carbonyl compounds.

A notable transformation involves the reaction of 2-pyrrole carbinols with aldehydes, which proceeds through a reactive azafulvene (or 2-methide-2H-pyrrole) intermediate. acs.orgbohrium.com Although this reaction starts from a carbinol derivative rather than the parent pyrrole, it demonstrates a key condensation pathway involving the pyrrole-2-position. In a process catalyzed by a chiral phosphoric acid like BINOL, 1H-pyrrol-2-yl carbinols react with various aryl acetaldehydes. The reaction is believed to proceed via dehydration of the carbinol to form a highly reactive 2-methide-2H-pyrrole. This intermediate then undergoes a formal [6+2]-cycloaddition with the aldehyde. acs.org

This organocatalytic, enantioselective process yields densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with high diastereoselectivity and enantioselectivity. acs.org The use of fully substituted pyrroles is generally required for high conversion, as unsubstituted positions on the pyrrole ring can lead to competing oligomerization reactions. acs.org This methodology underscores a sophisticated condensation-cyclization cascade initiated at the pyrrole-2-position.

| Reactant 1 (Pyrrole Carbinol) | Reactant 2 (Aldehyde) | Catalyst | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Ref |

| 1,4,5-Trimethyl-1H-pyrrol-2-yl(phenyl)methanol | Phenylacetaldehyde | (R)-TRIP | (1R,3S,7aR)-1,5,6,7-Tetramethyl-1,3-diphenyl-2,3-dihydro-1H-pyrrolizin-3-ol | 85% | >20:1 | 97:3 | acs.org |

| 1,4,5-Trimethyl-1H-pyrrol-2-yl(phenyl)methanol | (4-Methoxyphenyl)acetaldehyde | (R)-TRIP | (1R,3S,7aR)-3-((4-Methoxyphenyl)methyl)-1,5,6,7-tetramethyl-1-phenyl-2,3-dihydro-1H-pyrrolizin-3-ol | 82% | >20:1 | 98:2 | acs.org |

| 1,4,5-Trimethyl-1H-pyrrol-2-yl(phenyl)methanol | (4-Chlorophenyl)acetaldehyde | (R)-TRIP | (1R,3S,7aR)-3-((4-Chlorophenyl)methyl)-1,5,6,7-tetramethyl-1-phenyl-2,3-dihydro-1H-pyrrolizin-3-ol | 75% | >20:1 | 96:4 | acs.org |

Aza-Michael Additions and Subsequent Cyclizations

The Aza-Michael addition is a powerful C-N bond-forming reaction involving the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene. researchgate.netmasterorganicchemistry.com Pyrrole and its derivatives can participate in this reaction, leading to the formation of more complex heterocyclic systems, particularly through subsequent intramolecular cyclization events. clockss.orgberhamporegirlscollege.ac.in

A highly relevant example involves the synthesis of pyrrolo[2,3-b]pyridine scaffolds starting from a pyrrole derivative bearing a 3,4-dimethoxyphenyl group. researchgate.netjuniperpublishers.com In this multi-step synthesis, the key transformation is the reaction of 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile with various 2-arylidenemalononitriles. researchgate.netjuniperpublishers.com

The reaction is initiated by the nucleophilic Aza-Michael attack of the exocyclic amino group at the C2 position of the pyrrole onto the activated double bond of the arylidenemalononitrile. This addition is typically catalyzed by a base, such as piperidine. The resulting Michael adduct then undergoes a rapid intramolecular cyclization, followed by aromatization (often via loss of H₂), to furnish the fused 4-amino-pyrrolo[2,3-b]pyridine-5-carbonitrile structure. researchgate.net This strategy provides an efficient route to novel fused heterocyclic systems from highly functionalized pyrroles. juniperpublishers.comsrce.hr

| Pyrrole Reactant | Michael Acceptor | Catalyst | Product | Yield | Ref |

| 2-Amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile | 2-(Phenylmethylene)malononitrile | Piperidine | 4-Amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | 87% | researchgate.netjuniperpublishers.com |

| 2-Amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile | 2-((4-Chlorophenyl)methylene)malononitrile | Piperidine | 4-Amino-6-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | 91% | researchgate.netjuniperpublishers.com |

Spectroscopic Characterization and Structural Elucidation of 2 3,4 Dimethoxyphenyl 1h Pyrrole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon skeletons.

Proton NMR (¹H NMR) Analysis for Structural Identification

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. For 2-(3,4-dimethoxyphenyl)-1H-pyrrole derivatives, the ¹H NMR spectrum exhibits characteristic signals for the pyrrole (B145914) ring, the dimethoxyphenyl substituent, and any other functional groups present.

The proton on the pyrrole nitrogen (N-H) typically appears as a broad singlet at a downfield chemical shift, often in the range of 8.4 to 11.3 ppm, due to its acidic nature and potential involvement in hydrogen bonding. rsc.orgnih.gov The protons on the pyrrole ring itself are observed in the aromatic region, with their specific shifts influenced by the electronic effects of the substituents. researchgate.net For instance, in related substituted pyrroles, the pyrrole protons can appear as multiplets or distinct signals between 6.0 and 7.5 ppm. rsc.org

The protons of the 3,4-dimethoxyphenyl group give rise to distinct signals in the aromatic region, typically between 6.8 and 7.8 ppm. The two methoxy (B1213986) groups (-OCH₃) are readily identified as sharp singlets in the upfield region, generally resonating between 3.80 and 3.92 ppm. nih.govmdpi.com The integration of these signals confirms the number of protons in each environment, while the splitting patterns (e.g., singlets, doublets, triplets) reveal the connectivity of adjacent, non-equivalent protons.

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound Derivatives Interactive data table. Click on headers to sort.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Pyrrole N-H | 8.4 - 11.3 | Broad Singlet (br s) | Chemical shift is solvent-dependent and can be broadened. rsc.orgnih.gov |

| Aromatic C-H (Phenyl) | 6.8 - 7.8 | Multiplet (m) / Doublet (d) | Pattern depends on substitution. |

| Pyrrole C-H | 6.0 - 7.5 | Multiplet (m) / Doublet (d) | Shifts are sensitive to conjugation and substituents. rsc.orgbeilstein-journals.org |

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment and hybridization state. libretexts.org

In the ¹³C NMR spectrum of this compound derivatives, the sp²-hybridized carbons of the pyrrole and phenyl rings typically resonate in the downfield region, from approximately 100 to 150 ppm. libretexts.org The carbons of the pyrrole ring can be found between 109 and 138 ppm. mdpi.com The carbon atoms of the dimethoxyphenyl ring attached to the oxygen atoms (C-3 and C-4) are observed at lower fields (e.g., ~147-150 ppm) compared to the other ring carbons. mdpi.com Quaternary carbons, those without any attached protons, generally show signals of lower intensity. libretexts.org

The sp³-hybridized carbons of the two methoxy groups appear in the upfield region of the spectrum, typically around 55-56 ppm. mdpi.com The specific chemical shifts provide valuable confirmation of the molecular structure and the connectivity of the different rings.

Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound Derivatives Interactive data table. Click on headers to sort.

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Phenyl C-O (C3/C4) | 147 - 150 | Quaternary carbons, often showing weaker signals. mdpi.com |

| Aromatic/Pyrrole C & C-H | 100 - 140 | Includes both protonated and non-protonated carbons. rsc.orgmdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound and its derivatives, the IR spectrum provides key diagnostic peaks. A characteristic absorption band for the N-H stretching vibration of the pyrrole ring is typically observed in the region of 3240–3400 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic rings (phenyl and pyrrole) usually appear just above 3000 cm⁻¹.

The C=C stretching vibrations within the aromatic rings give rise to one or more bands in the 1450–1610 cm⁻¹ region. nih.govrsc.org The presence of the dimethoxyphenyl group is further confirmed by strong C-O stretching bands for the aryl-alkyl ether linkage, which typically appear in the range of 1215-1275 cm⁻¹ and 1020-1075 cm⁻¹. mdpi.comrsc.org For derivatives containing a carbonyl group (C=O), a strong absorption peak is expected in the 1625–1750 cm⁻¹ range. nih.gov

Table 3: Key IR Absorption Frequencies for this compound Derivatives Interactive data table. Click on headers to sort.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Pyrrole N-H | Stretching | 3240 - 3400 nih.gov |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1610 nih.govrsc.org |

| Aryl-Alkyl Ether C-O | Stretching | 1215 - 1275 & 1020 - 1075 mdpi.comrsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of a molecule with high accuracy. rsc.org

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. Techniques like Electrospray Ionization (ESI) often show the protonated molecule [M+H]⁺. rsc.org The isotopic distribution pattern of the molecular ion peak can help confirm the elemental formula.

Analysis of the fragmentation pattern can reveal the structure of the molecule. Common fragmentation pathways for this class of compounds might include the loss of methyl groups (CH₃) from the methoxy substituents or cleavage at the bond connecting the pyrrole and dimethoxyphenyl rings. This data provides unambiguous confirmation of the molecular formula and corroborates the structure determined by NMR and IR spectroscopy. nih.govrsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

For derivatives of this compound that form suitable single crystals, X-ray diffraction analysis can confirm the molecular structure unequivocally. For example, a study on 2-(2,5-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile revealed that the molecule crystallizes with multiple, slightly different conformers in the unit cell. mdpi.com The analysis showed a dihedral angle between the mean planes of the phenyl and pyrrole rings, indicating a non-coplanar arrangement in the solid state. mdpi.com

Crystallographic studies also elucidate intermolecular forces that stabilize the crystal lattice, such as hydrogen bonds (e.g., N-H···N or N-H···O) and C-H···π interactions. mdpi.comresearchgate.net This information is vital for understanding the supramolecular chemistry and physical properties of the material in its solid form.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.

The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands resulting from π→π* transitions within the conjugated system formed by the pyrrole and phenyl rings. nih.gov The extent of electronic conjugation between the two aromatic rings influences the position of the λ_max. beilstein-journals.org A more extended and planar conjugated system typically results in a bathochromic (red) shift to a longer wavelength of absorption. Studies on related systems have shown that the nature of the linker between the two rings dramatically affects the electronic properties and the HOMO-LUMO gap. beilstein-journals.org For instance, unsaturated linkers lead to greater conjugation and absorption at longer wavelengths compared to saturated, non-conjugating linkers. beilstein-journals.org This makes UV-Vis spectroscopy a valuable tool for probing the electronic structure and the degree of interaction between the different parts of the molecule. researchgate.net

Computational and Theoretical Investigations of 2 3,4 Dimethoxyphenyl 1h Pyrrole

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the intrinsic properties of a molecule, providing a detailed picture of its geometry, electron distribution, and energetic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. For pyrrole-based compounds, DFT calculations, often using the B3LYP functional with basis sets such as 6-311++G(d,p) or 6-311G++(d,p), are performed to determine the most stable three-dimensional conformation (optimized geometry). researchgate.netresearchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles.

In studies of similar complex heterocyclic compounds, the optimized geometric parameters obtained through DFT calculations have shown a very good correlation with experimental data from single-crystal X-ray diffraction. researchgate.net For instance, in the analysis of 2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole, a related molecule featuring the same dimethoxyphenyl substituent, the correlation between theoretical and experimental bond lengths and angles was high, with R-squared values of 0.985 and 0.990, respectively. researchgate.net This agreement validates the accuracy of the computational model for predicting the structural properties of the ground state. Such studies provide a reliable foundation for further computational analyses, including reactivity and spectroscopic predictions.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org Conversely, a large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. researchgate.net

DFT calculations are used to compute the energies of these frontier orbitals. researchgate.net In studies on related pyrrole (B145914) derivatives, such as those linking a pyrrole unit to a dimethoxybenzene group, DFT calculations have shown that the HOMO-LUMO gap is influenced by the degree of electronic conjugation between the aromatic subunits. beilstein-journals.orgnih.gov A more extended π-conjugated system typically leads to a smaller energy gap. beilstein-journals.org The analysis of the HOMO-LUMO gap helps in predicting the molecule's behavior in chemical reactions and its potential as an electronic material. acs.org

Table 1: Example of Calculated Quantum Chemical Parameters for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Compound 3 (related salicylaldehyde) | -6.223 | -2.037 | 4.186 |

| Compound 6 (related salicylaldehyde) | -6.219 | -2.086 | 4.133 |

This table presents data for related salicylaldehyde-based functionalized materials to illustrate the typical values obtained from FMO analysis. acs.org A similar analysis would be performed for 2-(3,4-dimethoxyphenyl)-1H-pyrrole to assess its reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for analyzing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map visualizes the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP surface represent different potential values:

Red and Yellow: These colors indicate regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen or nitrogen. researchgate.net

Blue: This color signifies regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.net

Green: Represents areas of neutral or zero potential.

By examining the MEP map of a molecule like this compound, one can identify the most likely sites for intermolecular interactions, such as hydrogen bonding. proteopedia.org For the 3,4-dimethoxyphenyl group, the oxygen atoms of the methoxy (B1213986) groups would be expected to show regions of strong negative potential (red), making them potential hydrogen bond acceptors. The hydrogen atom on the pyrrole's nitrogen (N-H) would likely exhibit a positive potential (blue), marking it as a hydrogen bond donor. rsc.org This analysis is fundamental for understanding how the molecule might interact with biological targets like proteins or enzymes. nih.gov

Quantum chemical calculations, particularly DFT, are widely used to predict and help interpret spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. acs.orgdoi.org

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated for the optimized molecular structure. These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, leading to a better match with experimental IR spectra. acs.org By comparing the calculated and experimental spectra, specific vibrational modes (e.g., N-H stretching, C=C stretching, C-O stretching) can be confidently assigned to the observed absorption bands. nih.gov For example, in studies of related pyrrole hydrazones, the calculated N-H stretching vibrations of the pyrrole ring showed good agreement with the experimental values. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. doi.org The calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and compared with experimental data. acs.org This comparison aids in the precise assignment of signals in the experimental NMR spectra to specific protons and carbon atoms in the molecule. For complex structures, this theoretical validation is invaluable for confirming the molecular structure. doi.org

Table 2: Example of Experimental vs. Calculated Spectroscopic Data for a Related Compound

| Assignment | Experimental ¹H NMR (ppm) | Calculated ¹H NMR (ppm) |

|---|---|---|

| Pyrrole-NH | 11.798 | Value would be calculated |

| Aromatic-H | 7.793-7.825 | Value would be calculated |

| CH₃ | 2.409, 2.438 | Value would be calculated |

This table shows experimental ¹H NMR data for (E)-ethyl 3,5-dimethyl-4-((2-(4-nitrophenyl)hydrazono)methyl)-1H-pyrrole-2-carboxylate, a related pyrrole derivative, to illustrate the type of data that is compared with theoretical calculations. nih.gov

Molecular Modeling and Docking Simulations for Biological Interactions

Molecular modeling techniques, especially protein-ligand docking, are essential for predicting how a small molecule like this compound might bind to a specific biological target, such as an enzyme or receptor. This provides insights into its potential mechanism of action.

Protein-ligand docking is a computational procedure that predicts the preferred orientation and conformation of a ligand when it binds to a target protein to form a stable complex. hubspotusercontent-na1.net One of the most widely used and validated programs for this purpose is GOLD (Genetic Optimisation for Ligand Docking). cam.ac.uk

The GOLD program utilizes a genetic algorithm to explore a wide range of possible conformations of the flexible ligand within the binding site of the protein. hubspotusercontent-na1.netacs.org It also allows for limited flexibility of the protein's side chains, particularly those with hydroxyl groups, to achieve a better fit. nih.gov The resulting binding poses are then evaluated and ranked using a scoring function, such as ChemPLP, ChemScore, or GoldScore, which estimates the binding affinity. cam.ac.ukacs.org

In the context of pyrrole derivatives, docking studies have been instrumental. For example, derivatives of this compound have been docked into the colchicine (B1669291) binding site of tubulin, a key target in cancer chemotherapy. nih.govresearchgate.netresearchgate.net These simulations help to:

Identify the most likely binding mode of the inhibitor.

Reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Explain the structure-activity relationships (SAR) observed in a series of related compounds. researchgate.netresearchgate.net

The insights gained from GOLD docking simulations are vital for structure-based drug design, allowing for the rational optimization of lead compounds to enhance their potency and selectivity. researchgate.net

Hydropathic Interaction (HINT) Scoring and Analysis

Hydropathic Interaction (HINT) scoring is a computational method used to quantify and characterize intermolecular interactions, including hydrophobic and polar contacts, which are crucial for ligand-receptor binding. In the analysis of pyrrole derivatives targeting tubulin, HINT scoring has been pivotal.

Molecular modeling studies utilizing HINT have revealed that hydrophobic interactions are the predominant force contributing to the stability of the ligand-tubulin complex. nih.gov These analyses, when coupled with molecular docking, have successfully represented the complex binding modes of these inhibitors, showing a strong correlation (r² of 0.76) between calculated and measured free energies of binding. nih.govnih.gov

For analogues of this compound, HINT scores were broken down by molecular fragments to understand the contribution of different parts of the molecule to binding. The analysis of the common "dimethoxyphenyl plus pyrrole" ring fragment showed a largely invariant total score, indicating its consistent and critical role in anchoring the molecule within the binding site. nih.gov Unfavorable polar and hydrophobic-polar interactions were also quantified, providing a complete picture of the binding thermodynamics. nih.gov

Table 1: HINT Score Analysis for the D-phenyl plus Pyrrole Fragment (Based on data from analogues of this compound)

| Interaction Type | Description | Typical Score Range |

| HHH | Hydrophobic-Hydrophobic | High positive values, indicating favorable interaction |

| HHB | Hydrogen Bond (polar) | Positive values for favorable bonds |

| HAB | Acid-Base (polar) | Positive values for favorable interactions |

| HAA / HBB | Acid-Acid / Base-Base (unfavorable polar) | Negative values |

| HHP | Hydrophobic-Polar (unfavorable) | Negative values |

| Total Ring Score | Sum of all interactions for the fragment | ~580 ± 70 |

This data is derived from studies on C-2 ester analogues of the core compound. nih.gov

Detailed Binding Mode Analysis and Intermolecular Contacts

Computational docking studies on potent antitubulin analogues have identified two primary binding modalities within the colchicine site of tubulin. nih.govacs.orgresearchgate.net

Mode I: Associated with higher activity compounds. This mode is characterized by the ligand being buried deeper within the binding site, allowing for more extensive and favorable contacts with tubulin. nih.govacs.orgresearchgate.net It shows a significant overlap with the known binding positions of colchicine's A and C rings. nih.govacs.org

Mode II: Observed for compounds with lower activity. In this mode, the ligand is not as deeply buried and makes fewer critical intermolecular contacts with the protein. nih.govacs.org

In both binding modes, the 3,4-dimethoxyphenyl group of the pyrrole compound consistently occupies a specific region known as subpocket A, positioning itself similarly to the trimethoxyphenyl group of colchicine. nih.govscispace.com This precise placement is considered critical for activity. researchgate.net The refined binding model highlights crucial intermolecular contacts that mediate the interaction. Key among these are interactions with cysteine and alanine (B10760859) residues within a sub-pocket of the colchicine site. researchgate.net

Table 2: Comparison of Predicted Binding Modes

| Feature | Binding Mode I (High Activity) | Binding Mode II (Low Activity) |

| Positioning | Buried deeper in the colchicine site nih.govacs.org | Less deeply buried nih.govacs.org |

| Overlap | Good overlap with rings A and C of colchicine nih.govacs.org | Less significant overlap |

| Contacts | More extensive and critical contacts nih.govresearchgate.net | Fewer critical contacts nih.govresearchgate.net |

| Key Residues | Strong interactions with Cys241 and Ala354 researchgate.net | Weaker interactions |

The dimethoxyphenyl moiety is specifically positioned to interact with Cys241β through a critical hydrogen bond acceptor, a key factor for potent inhibition. researchgate.netscispace.com

Benchmark Analyses for Computational Method Selection

The accuracy of theoretical investigations depends heavily on the chosen computational methods. Benchmark analyses are performed to select the most appropriate level of theory and basis set for a given molecular system.

For imidazole (B134444) and pyrrole-based heterocyclic compounds, Density Functional Theory (DFT) has been a widely adopted approach. Specific studies on related complexes carried out benchmark analyses to determine the optimal degree of calculation. researchgate.net The B3LYP functional combined with the 6-31G(d,p) basis set was identified as the best rank for the computation. researchgate.netresearchgate.net This level of theory was used for structural optimization, spectroscopic analysis (FT-IR), and investigating electronic properties. researchgate.net

Further analyses comparing different functionals have also been conducted. For instance, in time-dependent DFT (TDDFT) calculations, the performance of functionals such as B3LYP, PBE0, and CAM-B3LYP were compared, confirming that the choice of functional impacts the predicted electronic transitions. core.ac.uk The selection of the basis set, such as the comparison between the compact 6-31+G(d,p) and the more extensive 6-311G++(3df,2dp), is also a critical part of the benchmarking process to ensure quantitative accuracy. core.ac.uk

Table 3: Computational Methods Used in Studies of Pyrrole-Containing Compounds

| Study Type | Method/Functional | Basis Set | Application |

| Structural & Electronic Properties | DFT / B3LYP | 6-31G(d,p) | Geometry Optimization, Hirshfeld surface analysis, MEP, NLO properties researchgate.net |

| Benchmark Analysis | DFT / B3LYP | 6-31G(d,p) (LANL2DZ) | Selection of the best calculation rank for complex analysis researchgate.net |

| Chemical Reactivity | DFT / B3LYP | 6-311++G(d,p) | Aromaticity and stability analysis of conformers science.gov |

| Electronic Spectra | TDDFT / B3LYP, PBE0, CAM-B3LYP | 6-31+G(d,p) | Estimation of solvent effects on UV-vis and fluorescence maxima core.ac.uk |

Conformational Analysis and Stability Studies in Different Phases

Understanding the conformational flexibility and stability of this compound and its derivatives is essential for predicting their behavior and bioactive conformations.

Conformational analysis of related kinase inhibitors has been performed using molecular modeling and 1H NMR studies. These investigations focused on restricting the rotation of key single bonds to explore the bioactive conformation required for potent activity. nih.gov For pyrrole-based systems, the study of s-cis and s-trans conformers has been undertaken using FT-IR, NMR, and DFT calculations to assess the influence of conformation on aromaticity and stability. science.gov

Stability studies have been conducted in different phases. For a related phenanthroimidazole derivative, single-crystal X-ray diffraction revealed a stable monoclinic crystal system. researchgate.net The stability of similar complexes in both the gaseous and liquid phases has also been computationally verified. researchgate.net Furthermore, theoretical studies on a series of substituted chloropyrroles have used relative energy (ΔE) calculations to determine the stability of different isomers, showing that the substitution pattern significantly impacts molecular stability. acs.org

Structure Activity Relationship Sar Studies of 2 3,4 Dimethoxyphenyl 1h Pyrrole and Its Analogs

Impact of Pyrrole (B145914) Ring Substitutions on Bioactivity Profile

The bioactivity of this class of compounds is highly sensitive to the nature and position of substituents on the central pyrrole ring. Modifications at various positions have been shown to dramatically influence efficacy and target interaction.

The 3,4-dimethoxyphenyl group is a critical component for the bioactivity of many analogs, particularly those acting as antitubulin agents. nih.gov In these compounds, the molecule orients itself within the colchicine (B1669291) binding site of tubulin, where the 3,4-dimethoxyphenyl ring fits into a specific hydrophobic subpocket, analogous to ring A of colchicine itself. nih.gov The precise positioning of the methoxy (B1213986) groups is crucial; studies have shown that analogs with a 3,4-dimethoxyphenyl substituent are significantly more potent than those with a single 3-methoxyphenyl (B12655295) or 4-methoxyphenyl (B3050149) group. researchgate.net For instance, the 3-methoxyphenyl analog has a five-fold higher EC₅₀ (lower potency), and the 4-methoxyphenyl version has a 14-fold higher EC₅₀ compared to the 3,4-dimethoxyphenyl compound. researchgate.net

Furthermore, while the 3,4-dimethoxyphenyl moiety is often essential, substitutions on other parts of the molecule can also modulate activity. For example, in certain pyrrolo[2,3-b]pyridine derivatives, the introduction of electron-withdrawing chloro groups on a separate phenyl ring attached to the pyrrole nitrogen was explored to enhance biological activity. juniperpublishers.comresearchgate.net

Functional groups attached to the pyrrole ring, particularly at the C-2 position, play a pivotal role in defining the binding mode and potency of these compounds. In the case of antitubulin agents, modifications to the C-2 ester group have revealed two distinct binding modalities within the colchicine site. nih.govacs.org

Binding Mode I: Associated with higher activity, this mode is characterized by the C-2 ester chain being buried deeper within the binding pocket, where it overlaps well with ring C of colchicine. nih.govacs.org

Binding Mode II: Compounds adopting this mode exhibit lower activity. Here, the pyrrole core is flipped, exposing the ester tail to the solvent and resulting in fewer critical contacts with the tubulin protein. nih.gov

The nature of the ester influences which binding mode is preferred. A systematic investigation of various C-2 ester and related analogs demonstrated a clear structure-activity relationship. nih.gov

Table 1: Impact of C-2 Substitutions on Antiproliferative Activity

| Compound | C-2 Substituent (R) | Antiproliferative Activity (IC₅₀, µM) | Reference |

|---|---|---|---|

| Analog 1 | -COOCH₂CH₃ (Ethyl Ester) | 0.1 - 1.0 | nih.govscispace.com |

| Analog 2 | -COOH (Carboxylic Acid) | > 10 | nih.gov |

| Analog 3 | -COOCH₃ (Methyl Ester) | 0.1 - 1.0 | nih.gov |

| Analog 4 | -COOCH₂CH₂CH₃ (n-Propyl Ester) | > 1.0 | nih.gov |

| Analog 5 | -CONH₂ (Carboxamide) | Variable |

Beyond esters, other functional groups such as carboxamides and carbonitriles have also been explored. juniperpublishers.com Pyrrole-2-carboxamides, for instance, have been investigated as inhibitors of other biological targets, with research highlighting the importance of the carboxamide linkage for activity.

Linker Effects on Electronic Properties and Biological Target Interactions

The pyrrole core itself can be viewed as a linker or scaffold that correctly orients the critical pharmacophoric elements—namely the 3,4-dimethoxyphenyl ring and the C-2 functional group—for optimal interaction with the biological target. The electronic nature of this pyrrole linker and the flexibility of its substituents are determinant factors for binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

To better understand and predict the bioactivity of these compounds, Quantitative Structure-Activity Relationship (QSAR) modeling has been employed. QSAR is a computational method that attempts to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activity. ijapbjournal.comspu.edu.sy

For classes of compounds including arylpyrroles, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. researchgate.netnih.gov These studies involve:

Database Alignment: A series of synthesized compounds are aligned based on a common structural core. researchgate.net

Calculation of Molecular Fields: Steric and electrostatic fields are calculated for each molecule in the dataset.

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to generate a mathematical model that correlates the variations in these fields with the observed biological activity (e.g., IC₅₀ values). ijapbjournal.comresearchgate.net

Successful QSAR models for related compounds have shown a high degree of statistical significance, with cross-validated r² values often above 0.5 and conventional r² values exceeding 0.9. researchgate.net The resulting models generate contour maps that visualize regions where steric bulk or specific electronic properties (positive or negative charge) are predicted to either increase or decrease bioactivity. These maps provide invaluable guidance for designing new, more potent analogs. researchgate.net

Rational Design Principles for Enhanced Bioactivity and Selectivity

The collective SAR and QSAR studies on 2-(3,4-dimethoxyphenyl)-1H-pyrrole analogs have established several key principles for the rational design of new derivatives with enhanced potency and selectivity:

Preservation of the Dimethoxyphenyl Moiety: The 3,4-dimethoxyphenyl group is a cornerstone for high-affinity binding in many targets, such as the colchicine site of tubulin, and should be retained for optimal hydrophobic interactions. nih.govresearchgate.net

Strategic Halogenation: The introduction of two bromine atoms at the C-3 and C-5 positions of the pyrrole ring is a validated strategy for significantly boosting antiproliferative and antitubulin activity. scispace.comacs.org

Optimization of C-2 Substituents: The functional group at the C-2 position must be carefully chosen. For antitubulin agents, small ester groups (e.g., ethyl ester) are preferred as they promote a more favorable, deeper binding mode (Mode I) compared to bulkier esters or other groups that lead to a less active conformation. nih.govacs.org

Maintaining Key Hydrogen Bonds: The N-H group of the pyrrole ring can be a critical hydrogen bond donor. In some analog series, replacing this hydrogen with a methyl group was found to significantly reduce activity, highlighting its importance for target interaction.

Leveraging Computational Models: 3D-QSAR and molecular docking studies are powerful predictive tools. They allow for the in-silico evaluation of novel designs, helping to prioritize the synthesis of compounds that are most likely to exhibit high activity based on favorable steric and electrostatic interactions within the target's binding site. acs.orgresearchgate.netnih.gov

By adhering to these principles, researchers can more efficiently navigate the chemical space to develop novel this compound derivatives with superior biological profiles.

Biological Activity Mechanisms in Research Models

Anti-Inflammatory Mechanisms in Cellular Models

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB Pathway)

Derivatives of 2-(3,4-dimethoxyphenyl)-1H-pyrrole have demonstrated notable anti-inflammatory properties, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a cornerstone of the inflammatory response, regulating the transcription of numerous pro-inflammatory genes. nih.govnih.gov

A key research model involves the tetrasubstituted brominated pyrrole (B145914), 3,5-Dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester (JG-03-14) . Studies using RAW 264.7 murine macrophages have shown that JG-03-14 can significantly reduce the production of pro-inflammatory mediators. nih.govnih.gov When these macrophages are activated with lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls that potently triggers the NF-κB pathway, treatment with JG-03-14 leads to a decrease in the release of tumor necrosis factor-α (TNF-α) and nitric oxide (NO). nih.govnih.govresearchgate.net

The mechanism for this reduction in inflammatory mediators is linked to the compound's effect on the NF-κB pathway's regulatory components. Specifically, JG-03-14 treatment was found to alter the degradation profile of IκB-β, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By interfering with the degradation of this inhibitor, the compound may attenuate the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory genes like TNF-α and inducible nitric oxide synthase (iNOS), the enzyme responsible for producing NO in activated macrophages. nih.govnih.gov This suggests that the anti-inflammatory effects of this dimethoxyphenyl-pyrrole derivative are mediated, at least in part, by the suppression of the NF-κB signaling cascade. nih.gov

Enzyme Inhibition Studies

The this compound scaffold and its derivatives have been investigated for their ability to inhibit a range of enzymes critical to various pathological processes.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a histone-modifying enzyme that is overexpressed in numerous cancers, making it a significant therapeutic target. nih.govsemanticscholar.org Inhibition of LSD1 can prevent cancer cell proliferation and migration. semanticscholar.org While direct studies on this compound are limited, research into related structures shows that the pyrrole nucleus is a viable scaffold for developing LSD1 inhibitors. For instance, series of thieno[3,2-b]pyrrole-5-carboxamide and pyrrol-2-yl ethanone (B97240) derivatives have been reported as potent LSD1 inhibitors. dntb.gov.uaresearchgate.net These findings suggest the potential of the broader pyrrole class in this area, though specific inhibitory data for this compound against LSD1 remains to be fully elucidated.

Sterol 14α-Demethylase Inhibition

Sterol 14α-demethylase (also known as CYP51) is a crucial enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. It is the primary target for azole antifungal drugs. nih.govmdpi.com The this compound structural motif has been incorporated into compounds designed to inhibit this enzyme.

In one study, a series of novel 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogues were synthesized and evaluated. Among them, (Z)-N'-(1-(3,4-Dimethoxyphenyl)ethylidene)-3,4-dimethyl-1H-pyrrole-2-carbohydrazide was created and studied through computational models. nih.gov Molecular docking simulations were performed using the crystal structure of sterol 14α-demethylase from the fungus Aspergillus fumigatus. The results indicated that these pyrrole derivatives have a high spontaneous binding ability within the enzyme's active site. nih.govresearchgate.net The docking analysis suggested that these compounds could act as inhibitors of the enzyme, highlighting the potential of this chemical class for the development of new antifungal agents. nih.govpreprints.org

DNA Gyrase Inhibition

Bacterial DNA gyrase is an essential type II topoisomerase that modulates DNA topology and is a validated target for antibiotics. nih.govrsc.org A significant class of DNA gyrase inhibitors is the pyrrolamides, which are synthetic compounds that target the ATP-binding site of the GyrB subunit. nih.govnih.govasm.org The development of this class was initiated through fragment-based screening, where a pyrrole hit with millimolar binding affinity was optimized using structure-guided design to yield potent inhibitors. nih.gov

While the pyrrolamide class has shown broad-spectrum antibacterial activity, particularly against Gram-positive bacteria, specific studies detailing the DNA gyrase inhibitory activity of this compound itself are not prominent in the reviewed literature. Research has focused on other substitution patterns, such as 3,4-dichloro-5-methyl-substituted pyrroles, as being optimal for activity in some series. rsc.org Therefore, while the pyrrole core is central to this class of inhibitors, the specific contribution of the 2-(3,4-dimethoxyphenyl) substitution pattern to DNA gyrase inhibition requires further investigation.

Dipeptidyl Peptidase 4 (DPP4) Inhibition

Dipeptidyl peptidase 4 (DPP4) is a serine exopeptidase that deactivates incretin (B1656795) hormones, such as GLP-1. wikipedia.org Inhibitors of DPP4, known as gliptins, are a class of oral hypoglycemic agents used to treat type 2 diabetes. wikipedia.orgyoutube.com Research has shown that heterocyclic systems incorporating a pyrrole ring can serve as effective DPP4 inhibitors.

Specifically, studies have focused on fused-ring systems like pyrrolopyrimidines and 7-oxopyrrolopyridines . nih.govnih.gov In one optimization effort, replacing a thienopyrimidine scaffold with a pyrrolopyrimidine core led to a significant improvement in the metabolic stability of a series of DPP4 inhibitors. nih.gov Further modifications to this pyrrolopyrimidine scaffold yielded compounds with enhanced oral bioavailability and potent in vivo efficacy. nih.gov Similarly, 7-oxopyrrolopyridine derivatives have been designed that show high potency and selectivity for DPP4. nih.gov These findings underscore the utility of the pyrrole motif within more complex, fused heterocyclic systems for targeting DPP4, although the inhibitory potential of the standalone this compound molecule in this context has not been established.

Receptor Interaction Studies

Derivatives of this compound have been found to interact with several important biological receptors, demonstrating a range of activities from microtubule disruption to modulation of neurotransmitter receptors.

A prominent area of research has been on the derivative 3,5-Dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester (JG-03-14) , which functions as a potent antitubulin agent. nih.govnih.govacs.org This compound acts as a microtubule depolymerizer by directly interacting with tubulin, the protein subunit of microtubules. researchgate.netnih.gov Binding studies have confirmed that JG-03-14 potently inhibits the binding of [³H]colchicine to tubulin, indicating that it binds at or near the colchicine (B1669291) binding site on β-tubulin. nih.govnih.gov Molecular modeling suggests that while its dimethoxyphenyl group occupies a space similar to the trimethoxyphenyl ring of colchicine, the rest of the molecule interacts with both α- and β-tubulin in a unique manner, representing a novel chemotype for this site. nih.gov The compound has an average IC₅₀ value of 62 nM for antiproliferative activity across a wide range of cancer cell lines. nih.gov

In a different line of research, another series of analogues, 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole , was synthesized and evaluated for binding affinity at dopamine (B1211576) receptors. nih.govresearchgate.net In vitro binding assays demonstrated that these compounds interact with dopamine D2, D3, and D4 receptors. The inclusion of the pyrrole moiety was found to significantly increase selectivity for the D3 receptor. nih.gov The most selective compound in the series, 2-(5-bromo-2,3-dimethoxyphenyl)-5-(2-(3-pyridal)piperidinyl)methyl-1H-pyrrole , exhibited a high affinity for the D3 receptor (Ki = 4.3 nM) with 20-fold selectivity over the D2 receptor and 300-fold selectivity over the D4 receptor. nih.gov

Furthermore, other pyrrole derivatives have shown interactions with different receptors. For instance, certain pyrrole-2,5-dione structures have been identified as partial agonists of the aryl hydrocarbon receptor (AHR). frontiersin.org

Table of Receptor Interaction Data for this compound Derivatives

| Compound/Derivative | Receptor/Target | Activity | Value | Reference |

|---|---|---|---|---|

| 3,5-Dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester (JG-03-14) | Tubulin (Colchicine Site) | Antiproliferative Activity (Average) | IC₅₀ = 62 nM | nih.gov |

| 2-(5-bromo-2,3-dimethoxyphenyl)-5-(2-(3-pyridal)piperidinyl)methyl-1H-pyrrole | Dopamine D3 Receptor | Binding Affinity | Kᵢ = 4.3 nM | nih.gov |

| 2-(5-bromo-2,3-dimethoxyphenyl)-5-(2-(3-pyridal)piperidinyl)methyl-1H-pyrrole | Dopamine D2 Receptor | Selectivity vs D3 | 20-fold | nih.gov |

Dopamine Receptor Binding Affinities (D2, D3, D4)

Research into the neuropharmacological profile of compounds structurally related to this compound has revealed significant interactions with dopamine receptor subtypes. While direct binding data for the specific parent compound is limited in the provided search results, extensive studies have been conducted on its analogues, particularly 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole derivatives. These studies provide critical insights into the structure-activity relationships governing dopamine receptor affinity.

In vitro binding assays performed on a series of these pyrrole analogues demonstrated notable affinity for D2, D3, and D4 dopamine receptors. nih.gov The incorporation of a pyrrole moiety between the dimethoxyphenyl ring and a basic nitrogen-containing group was a key structural modification investigated. nih.govresearchgate.net The binding affinities, expressed as Kᵢ values (in nanomolars, nM), indicate the concentration of the ligand required to occupy 50% of the receptors. A lower Kᵢ value corresponds to a higher binding affinity.

One of the most potent and selective compounds identified in this analogue series was 2-(5-bromo-2,3-dimethoxyphenyl)-5-(2-(3-pyridal)piperidinyl)methyl-1H-pyrrole, which displayed a D3 receptor affinity (Kᵢ) of 4.3 nM. nih.gov Quantitative structure-activity relationship (QSAR) studies on these analogues have sought to identify the key physicochemical properties, such as lipophilicity and molecular volume, that determine their binding affinity for D2 and D3 receptors. researchgate.net

Table 1: Dopamine Receptor Binding Affinities of a Representative Analogue (Data for 2-(5-bromo-2,3-dimethoxyphenyl)-5-(2-(3-pyridal)piperidinyl)methyl-1H-pyrrole)

| Receptor Subtype | Binding Affinity (Kᵢ, nM) |

| D2 | 86 |

| D3 | 4.3 |

| D4 | >1300 |

This table is interactive. Click on the headers to sort. Source: nih.gov

Ligand-Receptor Selectivity Profiling

Ligand selectivity is a crucial aspect of drug design, aiming to maximize interaction with a desired target while minimizing off-target effects. The D2-like receptor family (D2, D3, D4) shares significant structural homology, making the development of subtype-selective ligands challenging. nih.govnih.gov

Studies on analogues of this compound have shown that the strategic introduction of the pyrrole ring significantly enhances selectivity for the D3 dopamine receptor. nih.gov For the most selective compound in the studied series, 2-(5-bromo-2,3-dimethoxyphenyl)-5-(2-(3-pyridal)piperidinyl)methyl-1H-pyrrole, a 20-fold selectivity for D3 over D2 receptors was recorded. nih.gov Even more impressively, it demonstrated a 300-fold selectivity for D3 versus D4 receptors. nih.gov This enhanced selectivity suggests that such compounds could be valuable tools for investigating the specific functional roles of the D3 receptor in vivo. nih.gov The development of D2/D3 selective ligands is an active area of research for pathologies such as Parkinson's Disease. nih.govpreprints.org

Table 2: Ligand-Receptor Selectivity of a Representative Analogue (Data for 2-(5-bromo-2,3-dimethoxyphenyl)-5-(2-(3-pyridal)piperidinyl)methyl-1H-pyrrole)

| Selectivity Ratio | Fold Selectivity |

| D3 vs. D2 | 20-fold |

| D3 vs. D4 | 300-fold |

This table is interactive. Click on the headers to sort. Source: nih.gov

Antioxidant Mechanisms and Cellular Protection

Pyrrole-containing compounds are recognized for their antioxidant properties, which enable them to protect cells from oxidative stress. smolecule.comresearchgate.net The antioxidant activity of derivatives containing the 2-(3,4-dimethoxyphenyl) moiety has been investigated. For instance, a pyrroline-modified derivative of verapamil, which includes the dimethoxyphenyl group, was shown to significantly protect cardiac tissue from ischemia/reperfusion injury by reducing reactive oxygen species (ROS).

The proposed mechanism for this cellular protection involves the pyrroline (B1223166) moiety's capacity for redox-cycling and scavenging of superoxide (B77818) radicals. The N-hydroxy group present in some modified pyrroline structures can act as a proton-donating antioxidant. Research on other heterocyclic structures, such as 2-(1H-pyrrol-2-yl)benzothiazole, further supports the role of the pyrrole ring in conferring antioxidant and anti-inflammatory effects, which are crucial in preventing diseases caused by oxidative stress. mdpi.com Synthetic antioxidants are a significant focus of research because they can be tailored for specific radicals, and Schiff bases derived from pyrroles are among the promising candidates being explored. nih.gov

Antimicrobial and Antifungal Activity Mechanisms

The pyrrole nucleus is a key structural feature in numerous natural and synthetic compounds exhibiting a wide spectrum of biological activities, including antimicrobial and antifungal effects. nih.govtandfonline.com Various derivatives based on a pyrrole framework have been synthesized and evaluated against pathogenic microbes.

Substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides and carbohydrazides have shown potential as antifungal and antibacterial agents. mdpi.com Molecular docking studies on the most potent antifungal compounds from this series suggest that they may act by inhibiting the sterol 14α-demethylase enzyme, which is crucial for fungal cell membrane synthesis. mdpi.com Pyrrole-based enaminones have also demonstrated potent antifungal activity against several Candida species, including multidrug-resistant strains. mdpi.com

However, not all derivatives show broad-spectrum activity. A study on a series of 2-(3,4-dimethoxyphenyl)-1H-benz(or pyrido)azoles found that they did not possess significant antibacterial or antifungal properties. researchgate.net In contrast, other research has highlighted the efficacy of different pyrrole derivatives. For example, some fused pyrroles have shown potent activity against Candida albicans, Aspergillus fumigatus, and Fusarium oxysporum. tandfonline.com Additionally, trifluoromethyl pyrrole derivatives are being explored for their potent antimicrobial activity in managing chronic wounds. nih.gov The diverse findings underscore that the specific substitutions on the pyrrole ring are critical in determining the antimicrobial and antifungal potency and spectrum. nih.gov

Advanced Research Directions and Potential Academic Applications

Development of Novel Chemical Probes for Biological Target Validation

The pyrrole (B145914) scaffold is a fundamental component in many biologically active molecules, including natural products and pharmaceuticals. ontosight.ai Derivatives of 2-arylpyrroles are being explored as versatile chemical probes for validating biological targets. These probes are instrumental in understanding complex biological processes by interacting with specific targets like enzymes or receptors. ontosight.ai The design and synthesis of such probes often involve modifying the substituents on both the pyrrole and the aryl rings to fine-tune their binding affinity, selectivity, and imaging properties.

For instance, studies on various 1,5-diarylpyrrole derivatives have demonstrated their potential in targeting neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases like Parkinson's. researchgate.netnih.govbrieflands.com In these studies, compounds such as 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole were shown to inhibit apoptosis and control lipid peroxidation, suggesting their utility as neuroprotective agents. nih.govbrieflands.com The methoxy (B1213986) group, present in the subject compound, is a common feature in these biologically active derivatives. nih.govbrieflands.com Furthermore, 2-phenyl-1H-pyrrole-3-carboxamide has been identified as a new scaffold for developing inverse agonists for the 5-HT6 receptor, which are of interest for their cognition-enhancing activities. acs.orgnih.gov These examples underscore the potential of the 2-(3,4-dimethoxyphenyl)-1H-pyrrole core structure in the generation of novel chemical probes for therapeutic target validation.

Exploration in Materials Science

The unique electronic and photophysical properties of the pyrrole ring, combined with the tunability afforded by aryl substitution, make 2-arylpyrroles attractive building blocks for a variety of advanced materials.

Organic Electronics Applications (e.g., Conductive Polymers)

Polypyrroles are a well-known class of conductive polymers with applications in organic electronics. nih.gov The incorporation of a phenyl group, as in N-phenylpyrrole, enhances the electronic properties due to the conjugation between the phenyl group and the pyrrole ring. arkat-usa.org Research on N-substituted 2,5-dithienyl-1H-pyrrole (SNS) derivatives has shown that they are excellent precursors for conducting polymers with low oxidation potentials and are easily electropolymerized. researchgate.net The resulting polymers exhibit interesting spectroelectrochemical properties. researchgate.net Furthermore, the synthesis of soluble conducting polymers from 1-phenyl-2,5-di(2-thienyl)-1H-pyrrole highlights the potential for solution-processable organic electronic devices. researchgate.net The development of continuous flow synthesis methods for N-substituted pyrroles is also paving the way for large-scale production of these materials for electronic applications. acs.org

Photonic Applications as Dyes and Optical Materials

Pyrrole derivatives are investigated for their use as dyes and optical materials due to their tunable absorption and emission properties. nih.gov For example, the functionalization of carbazole (B46965) derivatives, which share structural similarities with aryl-substituted pyrroles, leads to materials with excellent photo-conductivity and high luminescent efficiency, making them suitable for applications in organic light-emitting diodes (OLEDs). nih.gov The introduction of different substituents can shift the absorption and fluorescence bands of these dyes. nih.gov Theoretical studies on diketo-pyrrolo-pyrrole (DPP) derivatives, which feature a pyrrole core, have shown that terminal substituents significantly modulate their two-photon absorption and intramolecular charge transfer characteristics, which are crucial for advanced photonic applications. bohrium.com

Redox-Active Materials for Sustainable Energy Storage Devices

The ability of pyrrole-containing molecules to undergo reversible redox reactions makes them promising candidates for energy storage applications, particularly in redox flow batteries (RFBs). google.com Redox-active polymers incorporating moieties like phenothiazine (B1677639) into a pyrrole-based backbone are being explored as cathode materials. researchgate.net These organic radical polymers can store energy through reversible redox conversions, offering high theoretical capacities and the potential for low-cost, sustainable energy storage. researchgate.net Copolymers of pyrrole with other redox-active molecules, such as ferrocene (B1249389) derivatives, have also been shown to have enhanced charge storage capabilities compared to plain polypyrrole. d-nb.info

Electron-Transport and Non-Linear Optical (NLO) Material Development

Pyrrole derivatives are actively researched for their potential in electron-transport and non-linear optical (NLO) applications. Computational studies have suggested that certain pyrrole-containing molecules could be promising candidates for hole and electron transport materials in OLEDs. researchgate.net The NLO properties of materials are crucial for applications in optical communications and data processing. Organic materials, including pyrrole derivatives, are attractive for NLO applications due to their high laser damage threshold and chemical flexibility. Theoretical and experimental studies on various donor-π-acceptor chromophores based on pyrrole have demonstrated their significant second-order NLO responses. researchgate.net The dimethoxy groups on the phenyl ring of this compound can act as electron-donating groups, which is a desirable feature for enhancing NLO properties in such chromophores.

Agronomical Research Potential for Crop Protection Agents

Pyrrole derivatives have a well-established history in agricultural chemistry, with many compounds exhibiting fungicidal, insecticidal, and herbicidal activities. mdpi.com The natural product pyrrolnitrin (B93353) is a classic example of a pyrrole-based antifungal agent. tandfonline.com

Recent research has focused on the synthesis of novel 2-arylpyrrole derivatives with potent biological activities. For instance, a series of 2-acylhydrazino-5-arylpyrroles have shown very good antifungal activity against Candida species, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. nih.gov In another study, a series of 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acid derivatives were synthesized and tested for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. nih.gov Several of these compounds exhibited high insecticidal bioefficacy. nih.gov Furthermore, the design and synthesis of phenylpyrrole-substituted tetramic acids have led to the discovery of new fungicide candidates. mdpi.com These findings suggest that the this compound scaffold could be a valuable starting point for the development of new and effective crop protection agents.

Fungicidal Analog Development

The pyrrole moiety is a well-established pharmacophore in the development of fungicides. mdpi.com The natural product pyrrolnitrin, a phenylpyrrole, served as the lead compound for the synthesis of successful commercial fungicides like fenpiclonil (B1202646) and fludioxonil (B1672872). annualreviews.org This historical success provides a strong rationale for the development of new fungicidal analogs based on the this compound scaffold.

Research efforts are focused on creating derivatives with enhanced efficacy and a broader spectrum of activity against phytopathogenic fungi. nih.gov One promising strategy involves the synthesis of pyrazole-pyrrole carboxamides, which act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a critical enzyme in the fungal respiratory chain. acs.org The design of these new molecules often employs techniques like scaffold hopping and bioisosterism to optimize their fungicidal properties. acs.org

Recent studies have explored the synthesis and antifungal activities of various phenylpyrrole analogues. For instance, a series of novel phenylpyrrole compounds based on the structure of fludioxonil were designed and synthesized, with some showing significant inhibitory effects against various pathogens. sioc-journal.cn Another study focused on derivatives of the natural alkaloid lycogalic acid, which contains a pyrrole structure, and found that many of the synthesized compounds exhibited broad-spectrum fungicidal activities. mdpi.comnih.gov

The table below summarizes the fungicidal activity of selected pyrrole derivatives from recent studies, highlighting the potential for developing potent new antifungal agents.

| Compound/Derivative Class | Target Fungi | Key Findings | Reference |

| Pyrazole-furan and Pyrazole-pyrrole carboxamides | Sclerotinia sclerotiorum, Rhizoctonia solani, Pyricularia grisea | Several compounds exhibited excellent fungicidal activity, comparable to the commercial fungicide thifluzamide. acs.org | acs.org |